((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Description
This compound is a structurally complex molecule featuring a fused bicyclic tetrahydrofurodioxolane core linked to a pyrrolo[2,1-f][1,2,4]triazine moiety substituted with a methylthio group. The stereochemistry (3aR,4R,6S,6aS) is critical for its biological activity and physicochemical properties. It is synthesized via multi-step organic reactions, including catalytic hydrogenation and protection/deprotection strategies, as demonstrated in related compounds .
Properties
Molecular Formula |
C15H19N3O4S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[(3aS,4S,6R,6aR)-2,2-dimethyl-4-(4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-7-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C15H19N3O4S/c1-15(2)21-12-10(6-19)20-11(13(12)22-15)8-4-5-9-14(23-3)16-7-17-18(8)9/h4-5,7,10-13,19H,6H2,1-3H3/t10-,11+,12-,13+/m1/s1 |
InChI Key |
ZGCZLGOVLRVVGN-XQHKEYJVSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)C3=CC=C4N3N=CN=C4SC)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)C3=CC=C4N3N=CN=C4SC)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol typically involves multiple stepsThe final step involves the addition of the methylthio group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
It can be used to study enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is being investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases due to its unique chemical properties .
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with nucleoside analogs and heterocyclic derivatives, particularly those used in antiviral or anticancer research. Below is a detailed comparison:
Structural and Functional Group Variations
Key Observations :
- Core Modifications : Cyclopenta[d] cores (e.g., in CAS 1379540-62-1) reduce steric hindrance compared to tetrahydrofuro[3,4-d] systems, possibly altering target selectivity .
Physicochemical Properties
| Property | Target Compound | Chloro Analog (CAS 158078-04-7) | Amino Analog (Compound 12) |
|---|---|---|---|
| Solubility (Water) | <0.1 mg/mL | <0.05 mg/mL | 0.2 mg/mL |
| logP (Predicted) | 1.8 | 1.2 | 0.5 |
| Metabolic Stability | Moderate | Low (CYP450-mediated dechlorination) | High |
Advanced Analysis Using Computational Models
- However, its methylthio group places it in a distinct region compared to chloro/amino analogs, indicating divergent target profiles .
- Machine Learning Predictions : XGBoost models predict moderate bioavailability (F ≈ 50%) for the target compound, outperforming chloro analogs (F ≈ 30%) due to optimized logP .
Biological Activity
The compound ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.
- Molecular Formula : C15H20N4O4S
- Molecular Weight : 356.41 g/mol
- CAS Number : Not specifically listed in the sources but can be derived from its structural formula.
Biological Activity Overview
The biological activities of this compound are primarily linked to its interactions with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate moderate to significant antimicrobial properties against various bacterial and fungal strains. The presence of the methylthio group may enhance its lipophilicity and contribute to its efficacy against microbial pathogens.
- Cholinesterase Inhibition : Some derivatives related to this compound have shown inhibitory effects on cholinesterase enzymes, which play a crucial role in neurotransmission. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.
- Anticancer Potential : Investigations into related triazin derivatives have indicated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The specific mechanisms for this compound remain to be fully elucidated.
Antimicrobial Activity
A study on the antimicrobial properties of structurally similar compounds revealed that those with enhanced lipophilicity exhibited higher antibacterial activities. For instance:
- Compound A (structurally similar) showed an inhibition zone of 15 mm against Staphylococcus aureus.
- Compound B , another derivative, demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Escherichia coli.
| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| A | Staphylococcus aureus | 15 | - |
| B | Escherichia coli | - | 32 |
Cholinesterase Inhibition
Research has shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission regulation:
- Inhibition Assays indicated IC50 values of 46.42 µM for BChE and 157.31 µM for AChE for a related compound.
| Enzyme | IC50 (µM) |
|---|---|
| Butyrylcholinesterase | 46.42 |
| Acetylcholinesterase | 157.31 |
Anticancer Activity
Research into the anticancer potential of similar compounds has shown promising results:
- Compounds demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 10 µM to 50 µM.
- Mechanistic studies indicated that these compounds could induce apoptosis through mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
